Z-Ile-his-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t13-,16-,17-/m0/s1 |
InChI Key |
ANMQWJBATIWADO-JQFCIGGWSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
sequence |
IH |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Hydrophobicity : Z-Ile-OH and Z-Phe-OH exhibit lower solubility than Z-D-His-OH due to aliphatic (Ile) and aromatic (Phe) side chains, respectively. The imidazole group in Z-D-His-OH enhances polarity .
Stereochemistry : Z-D-His-OH (D-configuration) may exhibit altered biological activity compared to L-His-containing analogs like Z-Ile-His-OH, impacting receptor binding or enzyme recognition .
Key Observations:
Preparation Methods
Serine/Thiol Proteinase-Mediated Coupling
Enzymatic peptide synthesis offers advantages such as mild reaction conditions and minimal racemization. As demonstrated in the patent by, serine or thiol proteinases like papain or stem bromelain catalyze the condensation of N-protected amino acids with amino acid esters. For this compound synthesis, the protocol involves:
- Reaction Setup : Combining N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) with L-histidine ethyl ester (His-OEt) in a citric acid buffer (pH 5.5–8.5).
- Enzyme Activation : Adding 50–300 mg of enzyme per mmol of His-OEt alongside 0.2–1.0 ml of 2-mercaptoethanol to maintain catalytic activity.
- Incubation : Stirring at 30–40°C for 12–24 hours, during which the product precipitates due to low solubility.
- Isolation : Filtering the precipitate and sequential washing with aqueous citric acid, ammonia, and water to remove unreacted starting materials.
Key Data :
- Yield : 48–67% crude product.
- Purity : High purity (>90%) confirmed via recrystallization from ethanol/ether mixtures.
Chemical Synthesis Strategies
Acetylene Ether-Mediated Coupling
The patent by describes a chemical method using acetylene ethers to activate carboxyl groups for nucleophilic attack by amine components. The synthesis of this compound proceeds as follows:
- Activation : Mixing Z-Ile-OH with 1.2 equivalents of acetylene ether (e.g., ethyl propiolate) in dichloromethane.
- Coupling : Adding L-histidine benzyl ester (His-OBzl) and stirring at 25°C for 2–4 hours.
- Deprotection : Removing the benzyl ester via hydrogenolysis (H₂/Pd-C) to yield this compound.
Key Data :
Mixed Carbonic Anhydride Method
An alternative approach employs isobutyl chloroformate to generate a reactive mixed anhydride:
- Anhydride Formation : Treating Z-Ile-OH with isobutyl chloroformate and N-methylmorpholine at -15°C.
- Coupling : Adding His-OtBu (tert-butyl ester) to form Z-Ile-His-OtBu.
- Deprotection : Cleaving the tert-butyl group with trifluoroacetic acid (TFA).
Key Data :
- Yield : 60–75% after HPLC purification.
- Purity : >95% by analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
Solution-Phase Peptide Synthesis
Stepwise Elongation
The PMC study outlines a solution-phase synthesis applicable to this compound:
- Protection : Z-Ile-OH is pre-activated as a pentafluorophenyl ester.
- Coupling : Reacting with His-OBzl in dimethylformamide (DMF) using 1-hydroxybenzotriazole (HOBt) as a coupling agent.
- Global Deprotection : Catalytic hydrogenation removes the benzyl group.
Key Data :
- Reaction Time : 6–8 hours at 0°C.
- Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is purified via:
Spectroscopic Analysis
IR Spectroscopy :
¹H NMR (DMSO-d₆) :
- Z-group aromatic protons: δ 7.28–7.35 (m, 5H).
- Histidine imidazole: δ 8.45 (s, 1H), 7.12 (s, 1H).
- Isoleucine side chain: δ 0.85–0.92 (m, 6H).
Comparative Analysis of Methods
| Parameter | Enzymatic | Acetylene Ether | Mixed Anhydride |
|---|---|---|---|
| Yield (%) | 48–67 | 27–51 | 60–75 |
| Reaction Time (h) | 12–24 | 2–4 | 6–8 |
| Racemization Risk | <1% | <2% | 3–5% |
| Scalability | Industrial | Lab-scale | Lab-scale |
Q & A
Q. What are the established protocols for synthesizing Z-Ile-his-OH, and how can researchers ensure reproducibility?
Methodological Answer:
- Synthesis Steps : Use solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) as the N-terminal protecting group. Deprotection and cleavage should follow optimized protocols for tert-butyl-based side-chain protection.
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) for separation. Monitor purity via UV absorbance at 220 nm.
- Characterization : Validate identity using ESI-MS or MALDI-TOF for mass confirmation and H/C NMR for structural elucidation.
- Reproducibility : Document all steps in alignment with NIH preclinical reporting guidelines, including solvent ratios, reaction times, and purification thresholds .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity Assessment : Use HPLC (≥95% purity threshold) coupled with tandem mass spectrometry for trace impurity detection.
- Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperatures (4°C–40°C), and humidity conditions. Analyze degradation products via LC-MS and compare against reference standards.
- Data Validation : Cross-reference results with published spectral libraries and ensure compliance with ICH guidelines for analytical method validation .
Q. How should researchers design experiments to evaluate this compound’s stability in physiological buffers?
Methodological Answer:
- Experimental Setup : Prepare simulated physiological buffers (e.g., PBS at pH 7.4, 37°C). Incubate this compound at 0.1–1 mM concentrations.
- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours. Quench reactions via flash-freezing.
- Analysis : Quantify intact compound using HPLC-UV and track degradation kinetics. Apply Arrhenius modeling for shelf-life extrapolation.
- Controls : Include blank buffers and spiked recovery samples to assess matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing studies, categorizing data by assay type (e.g., enzyme inhibition, cell viability), concentrations tested, and experimental conditions. Use statistical tools (e.g., funnel plots) to identify outliers or publication bias .
- Replication : Reproduce conflicting assays under standardized conditions, controlling for variables like buffer composition, cell line passage number, and compound solubility.
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently .
Q. What strategies optimize this compound’s synthesis yield in SPPS while minimizing side reactions?
Methodological Answer:
- Coupling Efficiency : Pre-activate Fmoc-Ile-OH and Fmoc-His(Trt)-OH with HBTU/DIPEA in DMF for 5 minutes before coupling. Monitor completion via Kaiser test.
- Side-Reaction Mitigation : Use 2% hydrazine in DMF to remove diketopiperazine byproducts. Optimize resin swelling by pre-washing with DCM/DMF (3:1).
- Yield Improvement : Screen alternative coupling reagents (e.g., PyBOP) or microwave-assisted synthesis for accelerated reaction kinetics .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound’s mechanism of action?
Methodological Answer:
- Feasibility : Prioritize in vitro assays (e.g., fluorescence polarization) over costly in vivo models for initial screening.
- Novelty : Investigate understudied targets (e.g., histidine decarboxylase) rather than well-characterized enzymes.
- Ethical Compliance : Use computational docking (e.g., AutoDock Vina) to reduce animal testing in preliminary studies.
- Relevance : Align hypotheses with therapeutic gaps, such as antimicrobial resistance or neurodegenerative diseases .
Q. What methodologies enable robust meta-analysis of this compound’s pharmacokinetic data across preclinical studies?
Methodological Answer:
- Data Harmonization : Extract parameters (e.g., C, t) from studies and normalize units. Use PRISMA guidelines for systematic data inclusion/exclusion.
- Statistical Modeling : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. primate data) and assay heterogeneity.
- Bias Adjustment : Adjust for publication bias using Egger’s regression or trim-and-fill analysis. Validate findings via sensitivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
